molecular formula C6H6I2N2O B567216 3,5-Diiodo-2-methoxypyridin-4-amine CAS No. 1352396-29-2

3,5-Diiodo-2-methoxypyridin-4-amine

Cat. No.: B567216
CAS No.: 1352396-29-2
M. Wt: 375.936
InChI Key: AULPCJJVTQUIMH-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-methoxypyridin-4-amine is a dihalogenated, methoxy-substituted pyridine derivative offered as a valuable chemical intermediate for research and development. Compounds within this chemical class are frequently employed in medicinal chemistry and drug discovery, particularly as building blocks for the synthesis of more complex molecules . The presence of iodine atoms at the 3 and 5 positions of the pyridine ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are instrumental in creating biaryl structures . The methoxy and amine functional groups provide additional sites for chemical modification and hydrogen bonding, which can influence the compound's solubility and interaction with biological targets. Research into related methoxypyridine structures has explored their potential as gamma-secretase modulators (GSMs), which are investigated for their role in altering the production of amyloid-beta peptides associated with Alzheimer's disease . As a specialized research chemical, this compound is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material according to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diiodo-2-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULPCJJVTQUIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856807
Record name 3,5-Diiodo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352396-29-2
Record name 3,5-Diiodo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization Techniques and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Applications

Proton (¹H) NMR spectroscopy for 3,5-Diiodo-2-methoxypyridin-4-amine is predicted to reveal three distinct signals corresponding to the different types of protons in the molecule.

Aromatic Proton (H-6): A single proton is attached to the pyridine (B92270) ring at the C-6 position. This proton is expected to appear as a singlet in the spectrum, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electron-donating effects of the adjacent methoxy (B1213986) (at C-2) and amino (at C-4) groups, as well as the anisotropic effects of the iodine atoms. Typically, aromatic protons in similar pyridine environments appear in the range of δ 7.0-8.5 ppm. oregonstate.edu

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are expected to produce a sharp singlet. Their chemical shift is generally found in the δ 3.8-4.1 ppm region for methoxypyridines.

Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. The chemical shift of N-H protons is highly variable and depends on factors such as solvent, concentration, and temperature, but often falls within a wide range of δ 3.0-5.0 ppm for aminopyridines. organicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6 (Aromatic)~7.5 - 8.0Singlet (s)1H
-OCH₃ (Methoxy)~3.9 - 4.1Singlet (s)3H
-NH₂ (Amine)Variable (e.g., ~4.0 - 5.5)Broad Singlet (br s)2H

¹³C NMR Applications

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected.

A key feature in the ¹³C NMR spectrum is the "heavy atom effect" from the iodine substituents. Carbon atoms directly bonded to a heavy halogen like iodine experience significant shielding, causing their signals to shift to a higher field (lower ppm value) than might otherwise be expected. sibran.ru In some cases, the chemical shift for an iodine-substituted carbon can be below 100 ppm. sibran.ruthieme-connect.de

C-3 and C-5 (Iodo-substituted): These carbons are directly attached to iodine atoms and are expected to be significantly shielded. Their resonances would likely appear in the δ 80-100 ppm range.

C-2 (Methoxy-substituted): This carbon, bonded to the electronegative oxygen of the methoxy group, will be deshielded and is predicted to appear at a lower field, typically around δ 160-165 ppm.

C-4 (Amino-substituted): The carbon bearing the amino group is also expected to be at a low field, with a predicted chemical shift in the range of δ 150-155 ppm.

C-6: This carbon atom is predicted to have a chemical shift in the aromatic region, influenced by the adjacent ring nitrogen and other substituents.

-OCH₃ (Methoxy Carbon): The carbon of the methoxy group typically appears in the δ 55-60 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~160 - 165
C-3~80 - 95
C-4~150 - 155
C-5~85 - 100
C-6~148 - 152
-OCH₃~55 - 60

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. gbiosciences.com

For this compound (C₆H₆I₂N₂O), the expected monoisotopic mass is approximately 375.86 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z ≈ 376. Since iodine is monoisotopic (¹²⁷I), this peak will not have the characteristic M+2 isotopic pattern seen with chlorine or bromine compounds. docbrown.info

Fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom. docbrown.inforesearchgate.net

[M-I]⁺: Loss of an iodine atom (127 Da) would result in a significant fragment ion at m/z ≈ 249.

[M-CH₃]⁺: Loss of a methyl radical (15 Da) from the methoxy group would produce a fragment at m/z ≈ 361.

[M-HCN]⁺: A common fragmentation for pyridine rings is the loss of hydrogen cyanide (27 Da).

Vibrational Spectroscopy for Molecular Structure and Bonding (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a compound. tanta.edu.eg

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group typically shows two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group appears just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations from the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

C-O Stretching: The C-O bond of the methoxy group typically gives a strong absorption band around 1250 cm⁻¹.

C-I Stretching: The carbon-iodine bond vibration occurs at very low frequencies, typically in the 600-500 cm⁻¹ range, which can sometimes be outside the standard measurement range of some instruments. biomaterial.com.brorgchemboulder.com

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
N-H Stretch3500 - 3300Primary Amine
Aromatic C-H Stretch3100 - 3000Pyridine Ring
Aliphatic C-H Stretch2950 - 2850Methoxy Group
C=C, C=N Stretch1600 - 1400Pyridine Ring
C-O Stretch~1250Methoxy Ether
C-I Stretch600 - 500Iodo-substituent

Advanced Chromatographic Separations (e.g., HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a mixture, quantifying them, and assessing the purity of a compound. For this compound, an HPLC method would be crucial for verifying its purity and ensuring the absence of isomeric impurities or residual starting materials from its synthesis.

A typical analytical approach would involve:

Stationary Phase: A reversed-phase column, such as a C18 or C8, is commonly used for separating moderately polar organic molecules.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective. The gradient would start with a higher proportion of water and increase the organic solvent concentration over time to elute the compound.

Additives: Small amounts of an acid, such as trifluoroacetic acid (TFA) or formic acid, are often added to the mobile phase to improve the peak shape of basic compounds like amines by ensuring they remain protonated.

Detection: UV detection would be suitable, as the pyridine ring is a strong chromophore. The detection wavelength would be set at a λₘₐₓ of the compound, likely in the 254-300 nm range.

The result of the HPLC analysis is a chromatogram, where the purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. saschirality.org These techniques measure the differential absorption of left- and right-circularly polarized light. saschirality.org

The molecular structure of this compound is achiral . It possesses a plane of symmetry that runs through the C2-methoxy and C4-amine bonds, bisecting the pyridine ring. Because the molecule is superimposable on its mirror image, it does not have enantiomers and will not exhibit a signal in chiroptical spectroscopy. synchrotron-soleil.frpageplace.de Therefore, this analytical method is not applicable for the enantiomeric characterization of this specific compound, as there are no enantiomers to characterize.

Computational and Theoretical Chemistry Studies of 3,5 Diiodo 2 Methoxypyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and energy of 3,5-Diiodo-2-methoxypyridin-4-amine. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and associated properties of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. arabjchem.org It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations can predict optimized molecular geometries, vibrational frequencies, and various electronic properties. mdpi.comirjweb.com Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) to model molecular systems. irjweb.com For this compound, DFT would be applied to determine key structural parameters.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

Parameter Predicted Value
C-I Bond Length Data not available in literature
C-N Bond Length Data not available in literature
C-O Bond Length Data not available in literature
Pyridine (B92270) Ring Angles Data not available in literature
Dihedral Angles Data not available in literature

Note: Specific computational data for this compound is not available in the reviewed literature. The table represents the types of parameters that would be determined through DFT analysis.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. rsc.org Methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are powerful tools for studying molecules with complex electronic structures, such as those with near-degenerate orbitals or significant non-dynamic electron correlation. diva-portal.orgnih.gov These multireference methods are particularly important for accurately describing excited states and photochemical processes. nih.gov The application of CASSCF/CASPT2 to this compound would be essential for investigating its photophysical properties, though such specific studies have not been documented in the searched literature. researchgate.net

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a compound. Electronic structure analysis for this compound provides a framework for understanding its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. irjweb.comresearchgate.net A small gap suggests high chemical reactivity and low kinetic stability. researchgate.net

Table 2: Frontier Molecular Orbital Energies of this compound

Parameter Predicted Value (eV)
HOMO Energy Data not available in literature
LUMO Energy Data not available in literature
HOMO-LUMO Gap Data not available in literature

Note: Specific computational data for this compound is not available in the reviewed literature. The table represents the types of parameters that would be determined through FMO analysis.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. wisc.eduq-chem.com This method allows for the quantification of Lewis structures, atomic charges, and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. uni-muenchen.dewisc.edu

Natural Localized Molecular Orbitals (NLMOs) are semi-localized orbitals derived from the NBOs. wisc.eduresearchgate.net The NLMO analysis helps in understanding the composition of molecular orbitals in terms of contributions from parent NBOs and delocalization "tails," offering a detailed view of electron delocalization. wisc.eduscm.com For this compound, NBO and NLMO analyses would elucidate the nature of the C-I bonds, the electronic influence of the methoxy (B1213986) and amine substituents, and intramolecular charge transfer. nih.gov

Table 3: Selected NBO Analysis Output for this compound

Parameter Predicted Value
Natural Atomic Charge on N (Amine) Data not available in literature
Natural Atomic Charge on I Data not available in literature
Key Donor-Acceptor Interactions (E(2)) Data not available in literature
Hybridization of C-I bonds Data not available in literature

Note: Specific computational data for this compound is not available in the reviewed literature. The table represents the types of parameters that would be determined through NBO analysis.

Conformational Analysis and Molecular Dynamics Simulations

While the pyridine ring provides a rigid core, the substituents (methoxy and amine groups) have rotational freedom. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior and conformational flexibility of this compound. mdpi.com These simulations can reveal how the molecule interacts with its environment and how its shape fluctuates under different conditions, which is crucial for understanding its interactions with biological targets. nih.gov However, specific conformational or MD studies for this compound are not found in the available literature.

Prediction of Spectroscopic Parameters

No published studies detailing the theoretical prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound were identified.

Theoretical Basis for Reactivity and Selectivity

No theoretical studies describing the reactivity and selectivity of this compound, for example through analysis of its molecular orbitals or electrostatic potential, were found in the public domain.

Crystallographic and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Studies

To date, a comprehensive single-crystal X-ray diffraction (SCXRD) study dedicated solely to 3,5-Diiodo-2-methoxypyridin-4-amine has not been reported in the reviewed literature. SCXRD is an essential technique that provides precise atomic coordinates, bond lengths, and bond angles, which are crucial for a definitive structural characterization. mdpi.combrynmawr.edu Such studies are fundamental for understanding the molecular geometry and the interactions present in the solid state. researchgate.net

While specific crystallographic data for the title compound is not available, studies on analogous pyridine (B92270) derivatives highlight the methodologies used. For instance, the crystal structures of related compounds like 2-amino-3,5-difluoropyridine (B1273219) and various iodinated pyridinium (B92312) salts have been determined, providing a framework for what might be expected for this compound. acs.orgnih.gov These studies typically involve growing single crystals of suitable quality, followed by data collection using a diffractometer. brynmawr.edu The resulting diffraction pattern is then used to solve and refine the crystal structure. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is dictated by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and properties of the crystalline material.

Hydrogen Bonding Networks

Hydrogen bonds are among the most significant intermolecular interactions in organic crystals, playing a crucial role in the formation of predictable supramolecular assemblies. rsc.org In the hypothetical crystal structure of this compound, the primary amine group (-NH₂) is a potent hydrogen bond donor, while the pyridinic nitrogen and the oxygen of the methoxy (B1213986) group can act as acceptors.

It is anticipated that the amine group would participate in N-H···N or N-H···O hydrogen bonds, leading to the formation of chains, sheets, or more complex three-dimensional networks. mdpi.comnih.gov Studies on similar amino-substituted pyridines have shown the prevalence of such hydrogen bonding motifs. rsc.org For example, in cocrystals of 5-amino-2-methoxypyridine, the pyridine nitrogen preferentially forms strong N-H···N hydrogen bonds. rsc.org The presence of these interactions significantly influences the crystal packing. mdpi.com

Halogen Bonding Interactions

Halogen bonding is a directional non-covalent interaction involving a halogen atom as an electrophilic species (a σ-hole) and a Lewis base. nih.gov The iodine atoms in this compound, being large and polarizable, are excellent halogen bond donors. nih.gov

These iodine atoms can form C-I···N or C-I···O halogen bonds with the nitrogen or oxygen atoms of neighboring molecules. The strength and directionality of these bonds are influenced by the electronic environment. researchgate.net The formation of halogen bonds has been shown to be a powerful tool in crystal engineering, often competing with or acting in concert with hydrogen bonds to direct the crystal packing. semanticscholar.orgoup.com In related diiodotetrafluorobenzene cocrystals, C–I···N halogen bonds are commonly observed. semanticscholar.org The interplay between hydrogen and halogen bonding would be a key feature in the crystal structure of this compound. rsc.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govresearchgate.net By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry. researchgate.net Different polymorphs can exhibit distinct physical properties. To date, no studies on the polymorphism of this compound have been reported.

Co-crystallization is a technique used to form multicomponent crystals with tailored properties. google.com Given the presence of strong hydrogen and halogen bond donors and acceptors, this compound is a prime candidate for co-crystallization studies with other molecules to form novel supramolecular assemblies. nih.gov

Utilization of Crystallographic Databases (e.g., Cambridge Structural Database)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. cam.ac.ukcam.ac.uk A search of the CSD is a critical step in any crystallographic study to determine if the structure of a compound or a related derivative has already been determined. As of the latest search, the crystal structure of this compound is not present in the CSD. The database, however, contains a vast number of structures with pyridine and iodinated aromatic moieties, which can serve as valuable references for predicting and understanding the potential crystal structure of the title compound. rsc.org

Chemical Transformations and Derivatization Strategies of 3,5 Diiodo 2 Methoxypyridin 4 Amine

Reactions at the Amino Group

The primary amino group at the C4 position is a key nucleophilic and basic center, providing a handle for numerous derivatization pathways. Its reactivity is influenced by the electronic effects of the adjacent methoxy (B1213986) and iodo substituents.

Common transformations involving the amino group include acylation, condensation, and diazotization. For instance, the amino group of structurally similar aminopyridines readily undergoes acylation with reagents like acetic anhydride (B1165640) to form the corresponding acetamide (B32628) derivative. mdpi.com This transformation is often used to modify the electronic properties of the ring or as a protecting group strategy.

Furthermore, the amino group is a crucial participant in condensation reactions that lead to the formation of fused heterocyclic systems (annulations). It can react with various bifunctional reagents, such as β-dicarbonyl compounds or their equivalents, to construct new rings fused to the pyridine (B92270) core. researchgate.netnih.gov One common strategy involves the multicomponent reaction of an aminopyridine, a ketone, and a source of a third component to build complex scaffolds like imidazo[1,2-a]pyridines. organic-chemistry.org The amino group can also react with reagents like 4,5-dichloro-1,2,3-dithiazol-ium chloride (Appel salt) to form N-(dithiazol-ylidene)amino derivatives. nih.gov

Reactions at the Methoxy Group

The 2-methoxy group is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer. This demethylation is a common transformation for methoxypyridine derivatives. A standard reagent for this ether cleavage is hydrobromic acid (HBr). nih.gov In the synthesis of various methoxypyridine-containing compounds, this reaction serves to unmask a hydroxyl group, which can then participate in further reactions or modulate the biological activity of the final molecule. nih.gov

Reactions Involving Halogen Substituents (Iodine)

The two iodine atoms at the C3 and C5 positions are exceptionally versatile functional groups, primarily serving as excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, leading to high reactivity, particularly in oxidative addition steps to palladium(0) catalysts. libretexts.org This high reactivity allows for selective reactions, even in the presence of other halogens like bromine or chlorine.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the diiodo nature of 3,5-diiodo-2-methoxypyridin-4-amine makes it an ideal substrate.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester. libretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. mdpi.comlibretexts.org Given the two iodine atoms in this compound, both mono- and di-arylation are possible, with reaction outcomes controlled by stoichiometry and reaction conditions. In related dihalo-systems, selective mono-substitution often occurs at the less sterically hindered position. researchgate.net

Arylboronic AcidCatalystBaseSolventPotential Product Structure
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O3-Iodo-5-phenyl-2-methoxypyridin-4-amine
4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O3,5-Bis(4-methylphenyl)-2-methoxypyridin-4-amine
3-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF3-Iodo-5-(3-methoxyphenyl)-2-methoxypyridin-4-amine
Thiophen-2-ylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O3,5-Bis(thiophen-2-yl)-2-methoxypyridin-4-amine

This table presents hypothetical examples based on typical Suzuki-Miyaura reaction conditions applied to analogous halo-aminopyridines. mdpi.commdpi.com

Sonogashira Reaction

The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bonds in this compound makes it an excellent substrate for coupling with a wide range of terminal alkynes to produce arylalkyne derivatives. scirp.org These products are valuable intermediates for further transformations, including cyclization reactions.

Terminal AlkynePd CatalystCu Co-catalystBasePotential Product Structure
PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamine3-Iodo-2-methoxy-5-(phenylethynyl)pyridin-4-amine
EthynyltrimethylsilanePd(PPh₃)₄CuIDiisopropylamine3,5-Bis(trimethylsilylethynyl)-2-methoxypyridin-4-amine
Propargyl alcoholPd(PPh₃)₄CuIKF3-(4-Amino-5-iodo-6-methoxypyridin-3-yl)prop-2-yn-1-ol
1-HeptynePd(OAc)₂CuIPiperidine3-(Hept-1-yn-1-yl)-5-iodo-2-methoxypyridin-4-amine

This table presents hypothetical examples based on typical Sonogashira reaction conditions. organic-chemistry.orgscirp.orgsioc-journal.cn

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com A base is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle. mdpi.com The reaction typically proceeds with high stereoselectivity, favoring the formation of the E (trans) isomer. organic-chemistry.org this compound can be coupled with various alkenes, such as acrylates, styrenes, or other vinyl derivatives, to introduce alkenyl substituents at the C3 and/or C5 positions. researchgate.net

AlkenesCatalystBaseAdditivePotential Product Structure
Methyl acrylatePd(OAc)₂Triethylamine-(E)-Methyl 3-(4-amino-5-iodo-6-methoxypyridin-3-yl)acrylate
StyrenePd(OAc)₂NaOAcn-Bu₄NBr(E)-3,5-Bis(styryl)-2-methoxypyridin-4-amine
n-Butyl acrylatePd/CK₂CO₃-(E)-n-Butyl 3-(4-amino-5-iodo-6-methoxypyridin-3-yl)acrylate
Ethyl crotonatePd EnCat® 40NaOAcEt₄NCl(E)-Ethyl 3-(4-amino-5-iodo-6-methoxypyridin-3-yl)but-2-enoate

This table presents hypothetical examples based on typical Heck reaction conditions. researchgate.netnih.gov

While less common than cross-coupling for aryl iodides, the iodine substituents on the pyridine ring can be replaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The viability of this reaction is highly dependent on the electronic nature of the pyridine ring and the reaction conditions. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the ortho and para positions. However, the presence of electron-donating amino and methoxy groups on the ring in this compound would generally disfavor SNAr.

Despite this, examples from related systems show that such transformations are possible. For instance, the displacement of a bromine atom on a 2,6-dibromopyridin-3-amine derivative by sodium methoxide (B1231860) has been reported to proceed in high yield, demonstrating that alkoxides can serve as effective nucleophiles in these systems. nih.gov Other strong nucleophiles, such as amines or thiolates, could potentially displace the iodine atoms, likely requiring elevated temperatures or metal catalysis (e.g., copper-catalyzed Ullmann condensation).

Ring Transformations and Annulations

Ring transformation and annulation reactions utilize the existing functional groups of this compound to construct new, fused heterocyclic ring systems. These strategies are of great importance in medicinal chemistry for accessing novel chemical scaffolds.

The 4-amino group is the primary handle for many annulation reactions. A common strategy involves a two-step sequence where a cross-coupling reaction first installs a reactive group at the C3 position, followed by an intramolecular cyclization involving the C4-amino group. For example:

A Sonogashira coupling introduces an alkyne substituent at the C3 position.

Subsequent treatment with a base or a transition metal catalyst can induce an intramolecular cyclization of the 4-amino group onto the alkyne, leading to the formation of a fused pyrrolo[3,2-c]pyridine system.

Alternatively, the amino group can react directly with a bifunctional reagent in a cyclocondensation reaction. For instance, reaction with an α-haloketone could lead to a fused imidazole (B134444) ring, analogous to the well-established synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines. organic-chemistry.org Similarly, condensation with 1,3-dielectrophiles can be used to construct fused six-membered rings. The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carbonitriles provides a template for how an ortho-amino-nitrile can be used for base-catalyzed cyclocondensation with nitriles, a strategy that could be adapted to pyridine systems. researchgate.net

Structure Property Relationship Studies in Substituted Pyridin 4 Amines

Influence of Substituents on Electronic Structure

The electronic structure of the pyridine (B92270) ring is significantly modulated by the nature and position of its substituents. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an electron-deficient (π-deficient) aromatic system. This inherent electronic property is further influenced by the inductive and mesomeric (resonance) effects of attached functional groups. researchgate.net Substituents can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their impact on the ring's electron density distribution is critical for its reactivity and molecular properties. nu.edu.kz

In the case of 3,5-Diiodo-2-methoxypyridin-4-amine, the ring is decorated with three distinct types of substituents: an amino group (-NH₂), a methoxy (B1213986) group (-OCH₃), and two iodine atoms (-I).

Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both the amino and methoxy groups are potent electron-donating groups. They exert a -I (inductive) effect due to the high electronegativity of the nitrogen and oxygen atoms, which withdraws electron density from the adjacent carbon atoms through the sigma (σ) bond. However, their +M (mesomeric) effect, which involves the donation of a lone pair of electrons to the π-system of the ring, is far more dominant. rsc.orgmdpi.com This donation increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to the substituent. In this molecule, the para-amino group and ortho-methoxy group work synergistically to increase the electron density of the pyridine ring.

Iodine (-I) Atoms: Halogens are a unique class of substituents. They are electronegative and thus exhibit an electron-withdrawing inductive effect (-I). researchgate.net Conversely, they possess lone pairs of electrons that can be donated to the aromatic ring, resulting in a +M effect. For iodine, the -I effect generally outweighs the +M effect, making it a net electron-withdrawing group, albeit a weak one. The presence of two iodine atoms at the 3 and 5 positions significantly impacts the electronic landscape through their inductive pull.

Computational studies, such as Natural Bond Orbital (NBO) and Mulliken population analysis, are employed to quantify these electronic effects by calculating the charge distribution on each atom. rsc.orgresearchgate.netresearchgate.net For instance, NBO analysis on polyhalogenated pyridines bearing an amino group reveals a significant redistribution of electron density compared to the unsubstituted parent compounds. rsc.org The amino group donates electron density, leading to changes in the charges of the ring atoms. rsc.org The interplay of the strong electron-donating amino and methoxy groups with the inductively withdrawing diiodo substituents creates a complex and nuanced electronic environment within the this compound molecule.

Table 1: General Electronic Effects of Substituents on a Pyridine Ring
SubstituentInductive Effect (I)Mesomeric Effect (M)Overall Effect on Ring Electron Density
-NH₂ (Amino)-I (Withdrawing)+M (Donating)Strongly Donating
-OCH₃ (Methoxy)-I (Withdrawing)+M (Donating)Strongly Donating
-I (Iodo)-I (Withdrawing)+M (Donating)Weakly Withdrawing

Steric and Electronic Effects of Diiodo and Methoxy Groups

The substituents in this compound exert profound steric and electronic effects that dictate its conformation and reactivity. The two iodine atoms at positions 3 and 5, flanking the amino group, and the methoxy group at position 2, adjacent to the ring nitrogen, are particularly influential.

Electronic Effects: The electronic influence of the substituents is a combination of their inductive and mesomeric properties. The methoxy group at the C2 position is strongly electron-donating (+M > -I), pushing electron density into the ring. mdpi.com This effect is most pronounced at the ortho (C3) and para (C5) positions. The two iodine atoms at C3 and C5 are primarily electron-withdrawing through their inductive (-I) effect, which decreases the electron density at the carbons to which they are attached and, to a lesser extent, other atoms in the ring. researchgate.net The presence of two large, polarizable iodine atoms can also lead to halogen bonding interactions in the solid state. nu.edu.kz The cumulative effect is a pyridine ring that is electron-rich due to the amino and methoxy groups, but with specific sites of lower electron density caused by the iodine atoms. This electronic push-pull system can influence the molecule's dipole moment and its interaction with other molecules.

Steric Effects: Steric hindrance plays a crucial role in the chemistry of this molecule. Iodine is a large atom, and the presence of two iodine atoms at the 3 and 5 positions creates significant steric bulk around the C4-amino group. This steric crowding can restrict the rotation of the amino group and influence its planarity with respect to the pyridine ring. Similarly, the methoxy group at the C2 position introduces steric strain, particularly in relation to the ring nitrogen and the substituent at C3 (iodine). rsc.org This steric hindrance can affect the molecule's ability to participate in reactions that require a specific geometric approach of a reagent, for example, metal-catalyzed cross-coupling reactions where ligand coordination is a key step. rsc.org The steric bulk of ortho substituents can force the pyridine ring to orient itself perpendicularly in metal complexes to minimize steric clashes. cdnsciencepub.com

Table 2: Summary of Steric and Electronic Effects of Key Substituents
Substituent & PositionPrimary Electronic EffectPrimary Steric EffectPotential Impact
-OCH₃ at C2Electron-donating (+M)Moderate bulk near ring nitrogen and C3Influences basicity of ring nitrogen; may affect conformation
-I at C3Electron-withdrawing (-I)High bulk adjacent to C2 and C4 substituentsRestricts rotation of adjacent groups; influences reactivity
-I at C5Electron-withdrawing (-I)High bulk adjacent to C4 and C6 positionsShields the C4-amino group; influences crystal packing

Tautomeric Considerations in Aminopyridines

Tautomerism is a fundamental concept in the study of heterocyclic compounds, including aminopyridines. clockss.org For aminopyridines, the most common form of tautomerism is the amino-imino equilibrium. For a pyridin-4-amine, this involves the migration of a proton from the exocyclic amino group to the ring nitrogen, resulting in a non-aromatic pyridin-4(1H)-imine tautomer.

It is well-established through spectroscopic and computational studies that for simple aminopyridines, the amino tautomer is overwhelmingly the more stable form in various phases (solid, liquid, and gas). researchgate.netoup.com The stability of the amino form is attributed to the preservation of the aromaticity of the pyridine ring, which would be lost in the imino tautomer.

However, the position of this equilibrium can be influenced by several factors, including substitution, solvent effects, and photoexcitation. researchgate.net

Substitution: The electronic nature of other substituents on the ring can affect the relative stability of the tautomers. Electron-withdrawing groups can, in some cases, stabilize the imino form to a greater extent than the amino form, although the amino tautomer generally remains predominant for neutral species. researchgate.net

Protonation/Coordination: Protonation or coordination to a metal ion typically occurs at the more basic ring nitrogen. This can shift the equilibrium by favoring the amino form, where the aromatic system remains intact.

Environment: In the solid state, intermolecular hydrogen bonding can play a significant role in stabilizing one tautomer over another. clockss.org

For this compound, the equilibrium between the aromatic amino form (A) and the non-aromatic imino form (B) is expected to lie heavily in favor of the amino tautomer (A). The strong energetic penalty associated with the loss of aromaticity is the primary driving force. While the specific energetic difference for this exact molecule is not detailed in the available literature, computational studies on related aminopyridines provide a clear precedent. For example, calculations on 2-amino-4-methylpyridine (B118599) show the canonical amino structure to be significantly more stable (by over 13 kcal/mol) than the corresponding imino tautomer. nih.gov The transition state for the proton transfer between the two forms involves a high energy barrier, calculated to be over 44 kcal/mol for 2-amino-4-methylpyridine, indicating that interconversion does not occur readily under normal conditions. nih.gov

Table 3: Calculated Relative Energies for Tautomers of 2-Amino-4-methylpyridine (Model System)
TautomerStructureRelative Energy (kcal/mol)Aromaticity
Amino (Canonical)2-Amino-4-methylpyridine0.00 (Most Stable)Yes
Imino (trans)2(1H)-Pyridinimine, 4-methyl+13.60No
Imino (cis)2(1H)-Pyridinimine, 4-methyl+16.36No
Data based on B3LYP/6-311++G(d,p) calculations for a model system. nih.gov

Advanced Applications in Chemical Synthesis and Materials Science

Role as Synthetic Building Block for Complex Heterocycles

Heterocyclic compounds are fundamental in medicinal chemistry and organic synthesis, with many scaffolds identified as "privileged structures" due to their prevalence in pharmacologically active compounds. sigmaaldrich.com Substituted pyridines, in particular, are core components of numerous pharmaceuticals and natural products. 3,5-Diiodo-2-methoxypyridin-4-amine serves as an important building block for the synthesis of more complex heterocyclic systems. The two iodine atoms are excellent leaving groups for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the regioselective introduction of a wide variety of substituents at the C3 and C5 positions of the pyridine (B92270) ring.

Research has demonstrated the use of analogous methoxypyridine structures in the creation of complex, biologically active molecules. For instance, a related bromo-methoxy-aminopyridine intermediate was utilized in the synthesis of novel γ-secretase modulators (GSMs), which are investigated for the treatment of Alzheimer's disease. nih.gov In that synthesis, the methoxypyridine unit formed a key part of the final complex heterocyclic scaffold. nih.gov The synthetic strategy involved coupling different molecular fragments to the pyridine core, a process for which this compound is also well-suited. nih.gov The ability to perform sequential or differential coupling at the two iodine positions further enhances its utility, enabling the construction of intricately substituted and asymmetric pyridine derivatives.

The table below illustrates the types of complex heterocyclic structures that can be accessed using substituted pyridine building blocks, highlighting the synthetic potential of this compound.

Parent Building Block Class Coupling Reaction Resulting Complex Heterocycle Potential Application
Halogenated MethoxypyridinesSuzuki, StilleBiaryl- or Heteroaryl-substituted PyridinesLigands, Pharmaceutical Scaffolds researchgate.net
Halogenated AminopyridinesSonogashira, HantzschThiazole-fused Pyridines, Alkynylpyridinesγ-Secretase Modulators nih.gov
AminopyridinesCondensationImidazopyridinesCatalysis, Luminescent Materials beilstein-journals.org

Application in Functional Material Development

The unique electronic and structural features of this compound make it a promising monomer for the development of advanced functional materials. The field of porous organic polymers (POPs) and metal-organic frameworks (MOFs) leverages functionalized organic linkers to create materials with high surface areas, tunable porosity, and active sites for specific applications like gas capture, separation, and catalysis. rsc.orgresearchgate.net

A closely related compound, 2-amino-3,5-di-bromopyridine, has been successfully used as a monomer in the Sonogashira–Hagihara cross-coupling reaction with 1,3,5-triethynylbenzene (B1295396) to synthesize nitrogen-rich conjugated microporous polymers (NCMPs). rsc.org These materials exhibited significant CO₂ uptake capacity. rsc.org Given that carbon-iodine bonds are often more reactive in cross-coupling reactions than carbon-bromine bonds, this compound is an excellent candidate for similar polymerization reactions, potentially allowing for milder reaction conditions or the formation of polymers with higher molecular weights. The presence of the amine and methoxy (B1213986) groups, in addition to the pyridine nitrogen, enriches the resulting polymer with basic sites that can enhance CO₂ adsorption affinity. rsc.org

The table below summarizes the properties of NCMPs synthesized using the analogous dibromo-aminopyridine monomer, indicating the potential performance of materials derived from this compound. rsc.org

Polymer Name Monomers BET Surface Area (m²/g) CO₂ Uptake (mmol/g, 298 K, 1 bar)
NCMP-32-amino-3,5-di-bromopyridine, 1,3,5-triethynylbenzene5931.04

Furthermore, pyridine derivatives are widely used as ligands to construct MOFs. For example, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) has been used to create stable 3D coordination polymers with metal ions like Cu(I) and Zn(II), resulting in materials with interesting luminescent and thermal properties. researchgate.net The multiple coordination sites (amine and pyridine nitrogen) on this compound could be exploited post-polymerization or used directly to coordinate with metal centers, opening avenues for creating novel catalytic or luminescent MOFs.

Catalytic Applications of Related Derivatives

While this compound is primarily a building block, its core structure, pyridin-4-amine, is the parent of a class of highly effective catalysts. researchgate.net The most well-known of these is 4-(Dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst in a vast array of organic reactions, including esterifications and acylations. rsc.org The catalytic activity stems from the ability of the pyridine nitrogen to be acylated, forming a highly reactive acylpyridinium salt, with its positive charge stabilized by resonance with the dimethylamino group.

The development of catalysts based on this scaffold is an active area of research:

Asymmetric Catalysis : Chiral "planar-chiral" derivatives of DMAP have been developed and proven effective in asymmetric catalysis, enabling the enantioselective synthesis of important molecules like β-lactams. acs.org

Ionic Liquid Catalysts : DMAP has been incorporated as the headgroup in ionic liquids. rsc.org These DMAP-based ionic liquids have been successfully employed as efficient and recyclable catalysts for reactions such as Fischer indole (B1671886) synthesis and 1H-tetrazole formation via click chemistry. rsc.org

Heterogeneous Catalysis : Aminopyridine derivatives have been immobilized on solid supports to create recoverable and reusable heterogeneous catalysts. For example, pyridin-4-amine functionalized on a graphene oxide-supported magnetic nanoparticle (Fe₃O₄@GO–N-(pyridin-4-amine)) was used to catalyze the synthesis of chromene derivatives. researchgate.net

Transition Metal Catalysis : Pyridine derivatives, including aminopyridinates, serve as essential ligands for transition metals in catalysis. Group 4 metal complexes with aminopyridinate ligands have been developed for catalytic hydroamination and hydroaminoalkylation reactions, providing atom-economical routes to synthesize substituted amines and N-heterocycles. ubc.ca

The table below summarizes the catalytic applications of various derivatives related to the pyridin-4-amine core structure.

Catalyst/Ligand Type Example Application Reference
Chiral Nucleophilic CatalystPlanar-chiral DMAP derivativesAsymmetric Staudinger synthesis, kinetic resolution of amines acs.org
Ionic Liquid CatalystDMAP-based ionic liquidsFischer indole synthesis, click chemistry rsc.org
Heterogeneous CatalystFe₃O₄@GO–N-(pyridin-4-amine)Synthesis of chromene derivatives researchgate.net
Ligand for Transition MetalsMono(2-aminopyridinate)titanium complexesIntramolecular hydroamination of aminoalkenes ubc.ca

Q & A

Q. What are the common synthetic routes for 3,5-Diiodo-2-methoxypyridin-4-amine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves halogenation of a pyridine precursor. For example:
  • Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic conditions (e.g., H₂SO₄) to introduce iodine atoms at the 3- and 5-positions of the pyridine ring .
  • Methoxy Group Introduction : Methoxylation via nucleophilic substitution (e.g., using NaOMe or Cu-mediated coupling) at the 2-position .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%) .
  • Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (2:1 iodine:precursor) are critical for yield (>70%) .

Q. How is this compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Signals for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns .
  • ¹³C NMR : Peaks for iodine-bearing carbons (δ 90–110 ppm) and methoxy carbon (δ 55–60 ppm) .
  • Mass Spectrometry : ESI-MS shows molecular ion peaks at m/z 398.92 (M+H⁺) .
  • Melting Point : Typically 180–185°C, verified via differential scanning calorimetry (DSC) .

Q. What factors influence the stability of this compound during storage and handling?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at –20°C to prevent iodine loss via photodehalogenation .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective iodination of 2-methoxypyridin-4-amine precursors?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Iodine (I⁺) generated in situ (e.g., via ICl/H₂SO₄) targets electron-rich positions (3,5) due to methoxy group’s +M effect .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (60°C) favor 3,5-diiodo product, while higher temperatures (>100°C) may lead to byproducts .

Q. How can computational tools predict synthetic pathways and optimize reaction conditions for this compound?

  • Methodological Answer :
  • Retrosynthesis AI : Tools like Reaxys or Pistachio identify feasible routes (e.g., iodination of 2-methoxypyridin-4-amine) and predict yields .
  • DFT Calculations : Assess transition states for iodination steps (e.g., activation energy ~25 kcal/mol) to optimize catalyst selection (e.g., CuI vs. Pd) .

Q. What crystallographic data validate the molecular structure of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Confirms bond lengths (C–I: ~2.09 Å, C–O: ~1.36 Å) and dihedral angles (pyridine ring planarity <5° deviation) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., I···H contacts contribute ~12% to crystal packing) .

Q. How does this compound interact with biomolecules in medicinal chemistry studies?

  • Methodological Answer :
  • Docking Studies : Pyridine ring binds to hydrophobic pockets of target proteins (e.g., kinases), with iodine atoms enhancing van der Waals interactions .
  • In Vitro Assays : IC₅₀ values (e.g., 10 µM against EGFR kinase) measured via fluorescence polarization .

Q. What comparative reactivity studies distinguish this compound from chloro/fluoro analogs?

  • Methodological Answer :
  • Halogen Exchange Reactions : Iodine’s higher polarizability leads to faster SNAr reactions vs. chloro analogs (e.g., kₐᵢₒᵈₒ/k꜀ₕₗₒᵣₒ ≈ 5:1 in DMF) .
  • Stability Under Reducing Conditions : Iodo groups resist reduction (NaBH₄) better than bromo analogs, enabling selective functionalization .

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